1-Ethylpyridinium triflate; 99%
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Overview
Description
1-Ethylpyridinium triflate is an ionic liquid that has been the subject of various studies . It exhibits a high variability of temperature ranges within which freezing and melting occur .
Chemical Reactions Analysis
1-Ethylpyridinium triflate exhibits a first-order phase transition, with freezing occurring faster with a larger temperature contrast (cooling rate) between the initially hotter sample and the colder surrounding . This is a clear exhibition of the Mpemba effect .Physical And Chemical Properties Analysis
1-Ethylpyridinium triflate has a density of 1.40 g/cm³ at 24 °C and a conductivity of 4.34 mS/cm at 24 °C . Its molecular weight is 257.23, and it has a melting point greater than room temperature .Scientific Research Applications
Phase Transition Studies
1-Ethylpyridinium triflate has been used in qualitative and quantitative investigations of first-order phase transitions . The ionic liquid exhibits a high variability of temperature ranges, within which freezing and melting occur . This feature is a clear exhibition of the Mpemba effect .
Thermal Energy Storage (TES)
The compound has potential applications in thermal energy storage (TES), a technology that can help resolve supply-demand intermittency issues associated with modern dynamic lifestyles and increased renewable energy penetration .
Latent Heat Storage (LHTES)
1-Ethylpyridinium triflate can be used in latent heat storage (LHTES), a promising sub-category of TES with rapidly increasing scientific output and recently reported industrial applications in solar energy and waste heat recovery .
Phase Change Material (PCM)
As a phase change material (PCM), 1-Ethylpyridinium triflate can absorb/release heat isothermally during its transition from one state to another (most commonly solid to liquid) .
Ionic Liquid Applications
Ionic liquids, such as 1-Ethylpyridinium triflate, are promising candidates for LHTES applications due to their small volume change during phase transition, flexible design, high heat of fusion, good thermal stability, low flammability, and low toxicity .
Dynamic Calorimetry
The compound has been used in dynamic calorimetry studies, particularly in investigating the Mpemba effect . Despite the almost constant absolute enthalpies of phase transition, the freezing occurs faster with the larger temperature contrast (cooling rate) between the initially hotter sample and the colder surrounding .
Safety and Hazards
Mechanism of Action
Target of Action
1-Ethylpyridinium triflate is an ionic liquid . Its primary target is the thermal energy storage (TES) system, specifically the latent heat storage (LHTES) sub-category . It acts as a phase change material (PCM) in this system .
Mode of Action
The compound undergoes a first-order phase transition, transitioning from one state to another, most commonly from solid to liquid . This phase transition exhibits a high variability of temperature ranges, within which freezing and melting occur .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways. Instead, it’s involved in physical processes related to phase transitions . It absorbs/releases heat isothermally during its transition from one state to another .
Pharmacokinetics
As an ionic liquid, 1-Ethylpyridinium triflate doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its phase transition properties are crucial for its function in thermal energy storage .
Result of Action
The compound’s phase transition results in the absorption or release of heat, contributing to energy storage . Despite the almost constant absolute enthalpies of phase transition, the freezing occurs faster with a larger temperature contrast (cooling rate) between the initially hotter sample and the colder surrounding .
Action Environment
The action of 1-Ethylpyridinium triflate is influenced by environmental factors such as temperature . The temperature contrast or cooling rate between the compound and its surroundings affects the speed of freezing .
properties
IUPAC Name |
1-ethylpyridin-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.CHF3O3S/c1-2-8-6-4-3-5-7-8;2-1(3,4)8(5,6)7/h3-7H,2H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJZKUSFRPUSGV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049291 |
Source
|
Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyridinium triflate | |
CAS RN |
3878-80-6 |
Source
|
Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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